molecular formula C27H16ClNO3 B2803108 4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5H-indeno[1,2-b]pyridin-5-one CAS No. 866136-01-8

4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5H-indeno[1,2-b]pyridin-5-one

Cat. No.: B2803108
CAS No.: 866136-01-8
M. Wt: 437.88
InChI Key: MPLMBLKYLIHOKS-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5H-indeno[1,2-b]pyridin-5-one is a useful research compound. Its molecular formula is C27H16ClNO3 and its molecular weight is 437.88. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Agents

Research into related heterocyclic compounds has demonstrated their potential in anticancer and antimicrobial applications. For instance, novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine have shown significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), as well as notable in vitro antibacterial and antifungal activities. Molecular docking studies further support the potential use of these compounds to overcome microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Synthesis and Crystal Structures

The synthesis and structural analysis of related compounds, such as indeno[1,2-b]pyridine derivatives, have been extensively studied. Crystal structures and conformational studies provide insight into the molecular arrangements that could influence the biological activity of these compounds. Such studies can help in understanding the structural features essential for biological activity and could guide the design of new therapeutic agents (Pandian et al., 2014).

Nonlinear Optical (NLO) Applications

Research into related compounds with phenolic coformers has explored their potential for nonlinear optical applications. The study of binary adducts has revealed materials that exhibit acentric packing and are stable up to relatively high temperatures, with transparency across a wide spectrum. This suggests the possibility of using similar indeno[1,2-b]pyridin-5-one derivatives in the development of NLO materials (Draguta et al., 2015).

DNA Intercalation and Topoisomerase Inhibition

A novel indeno[1,2-b]pyridin-5-one derivative has been characterized as a DNA intercalative human topoisomerase IIα catalytic inhibitor, demonstrating significant anticancer activity through a caspase 3-independent mechanism. This highlights the potential therapeutic applications of such compounds in cancer treatment, offering a promising avenue for further research (Jeon et al., 2017).

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]indeno[1,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16ClNO3/c28-18-9-5-16(6-10-18)7-11-19-14-22(17-8-12-23-24(13-17)32-15-31-23)25-26(29-19)20-3-1-2-4-21(20)27(25)30/h1-14H,15H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLMBLKYLIHOKS-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3)C=CC5=CC=C(C=C5)Cl)C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3)/C=C/C5=CC=C(C=C5)Cl)C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.